molecular formula C14H22 B3182867 Ethylene/propylene/diene terpolymer CAS No. 25038-36-2

Ethylene/propylene/diene terpolymer

Cat. No.: B3182867
CAS No.: 25038-36-2
M. Wt: 190.32 g/mol
InChI Key: MPXNNMASLYQCAH-SZPWSVBHSA-N
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Description

Ethylene/propylene/diene terpolymer is a synthetic rubber widely used in various applications due to its excellent resistance to heat, oxidation, ozone, and weathering. This compound is composed of ethylene, propylene, and a diene monomer, which allows for crosslinking. It is known for its durability and flexibility, making it a popular choice in industries such as automotive, construction, and manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene/propylene/diene terpolymer is synthesized through the copolymerization of ethylene, propylene, and a diene monomer. Common dienes used include ethylidene norbornene, dicyclopentadiene, and vinyl norbornene. The polymerization process typically involves the use of metallocene catalysts, which allow for precise control over the polymer structure . The reaction is carried out in a liquid propylene medium under constant pressure of ethylene .

Industrial Production Methods: In industrial settings, the production of this compound involves three major steps: polymerization, purification, and finishing. The polymerization process is conducted in a reactor filled with liquid propylene, and the catalyst system is formed directly in the reactor. After polymerization, the product undergoes purification to remove any unreacted monomers and catalysts. Finally, the polymer is finished by adding stabilizers and other additives to enhance its properties .

Chemical Reactions Analysis

Types of Reactions: Ethylene/propylene/diene terpolymer undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is sulfur vulcanization, which involves the crosslinking of the polymer chains to improve its mechanical properties .

Common Reagents and Conditions: Sulfur vulcanization is typically carried out using sulfur as the crosslinking agent, along with accelerators and activators to speed up the reaction. Other common reagents include peroxides for peroxide curing, which provides better heat resistance .

Major Products Formed: The major products formed from these reactions are crosslinked polymers with enhanced mechanical properties, such as increased tensile strength, elasticity, and resistance to heat and chemicals .

Comparison with Similar Compounds

Ethylene/propylene/diene terpolymer is often compared with other synthetic rubbers such as ethylene propylene rubber, thermoplastic elastomers, and nitrile rubber. Compared to ethylene propylene rubber, this compound has better resistance to heat, ozone, and weathering due to the presence of the diene monomer . Thermoplastic elastomers, on the other hand, offer better resistance to solvents and oils but have lower compression set resistance compared to this compound . Nitrile rubber is known for its excellent resistance to oils and fuels but lacks the weathering resistance of this compound .

List of Similar Compounds:
  • Ethylene propylene rubber
  • Thermoplastic elastomers
  • Nitrile rubber
  • Chloroprene rubber
  • Fluoroelastomers

This compound stands out due to its unique combination of properties, making it a versatile material for various applications.

Properties

IUPAC Name

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXNNMASLYQCAH-SZPWSVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C.CC=C1CC2CC1C=C2.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=C.C/C=C/1\CC2CC1C=C2.C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Translucent odorless solid; [Dow Chemical MSDS]
Record name Ethylene-propylene-diene terpolymer
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CAS No.

25038-36-2
Record name Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene
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Record name Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene
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Record name Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene
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Synthesis routes and methods I

Procedure details

A 2 L batch reactor is charged with 500 mL of mixed alkanes, 75 mL of 5-ethylidene-1-norbornene, and 500 mL of liquefied propylene. The reactor is heated to 60° C., and is saturated with ethylene at 500 psig (3.4 MPa). In an inert atmosphere drybox, 10 μmol of a 0.005M solution in toluene of rac-[1,2-ethanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium (trans,trans-1,4-diphenyl-1,3-butadiene and 10 μmol of a 0.005 m solution of B(C6F5)3 in toluene are combined and the mixture is transferred to the reactor to initiate polymerization. After 15 minutes, the reactor is vented and the solution is drained from the reactor. The polymer solution is combined with 100 mg of antioxidant and the volatiles are removed under reduced pressure in order to isolate the rubbery terpolymer of ethylene/propylene/ethylidene norbornene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkanes
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
5-ethylidene-1-norbornene
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
rac-[1,2-ethanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium
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Type
reactant
Reaction Step Five
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Reaction Step Six
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Synthesis routes and methods II

Procedure details

A 2 L batch reactor is charged with 500 mL of mixed alkanes, 75 mL of 5-ethylidene-1-norbornene, and 500 mL of liquefied propylene. The reactor is heated to 60° C., and is saturated with ethylene at 500 psig (3.4 MPa). In an inert atmosphere drybox, 10 μmol of a 0.005M solution in toluene of rac-[1,2-ethanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium (trans,trans-1,4-diphenyl-1,3-butadiene) and 10 μmol of a 0.005 m solution of B(C6F5)3 in toluene are combined and the mixture is transferred to the reactor to initiate polymerization. After 15 minutes, the reactor is vented and the solution is drained from the reactor. The polymer solution is combined with 100 mg of antioxidant and the volatiles are removed under reduced pressure in order to isolate the rubbery terpolymer of ethylene/propylene/ethylidene norbornene.
[Compound]
Name
alkanes
Quantity
500 mL
Type
reactant
Reaction Step One
Name
5-ethylidene-1-norbornene
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
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Type
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Reaction Step Three
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Name
rac-[1,2-ethanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium
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reactant
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Synthesis routes and methods III

Procedure details

The procedure of Comparative Example 2 was followed except that the catalyst used was 5×10−7 mol of rac-[(ind)Et2PBCl2(ind)ZrCl2] activated with 5×10−3 mol of MAO. The internal pressure was raised by 2 bar with ethylene. The polymerization took place in the presence of 1 g of ethylidenenorbornene (ENB). The terpolymer formed (1.5 g) contained 63 wt. % of ethylene, 35 wt. % of propylene and 2 wt. % of ENB. The intrinsic viscosity in ortho-dichlorobenzene at 140° C. was 1.86 dl/g. The GC measurement in o-Cl2-benzene at 140° C. gave Mw=460 kg/mol and Mn=203 kg/mol. The DSC measurement in the 2nd heating indicated an amorphous polymer with a glass transition temperature Tg of −50° C.
[Compound]
Name
rac-[(ind)Et2PBCl2(ind)ZrCl2]
Quantity
5e-07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethylidenenorbornene
Quantity
1 g
Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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Reaction Step Five
Name
ENB
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Reaction Step Seven
[Compound]
Name
o-Cl2 benzene
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Type
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

A 2 L batch reactor is charged with 500 mL of mixed alkanes, 75 mL of 5-ethylidene-1-norbornene, and 500 mL of liquefied propylene. The reactor is heated to 60° C., and is saturated with ethylene at 500 psig (3.4 MPa). In an inert atmosphere drybox, 10 μmol of a 0.005M solution in toluene of rac-[dimethylsilanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium (trans,trans-1,4-diphenyl-1,3-butadiene) and 10 μmol of a 0.005 m solution of B(C6F5)3 in toluene are combined and the mixture is transferred to the reactor to initiate polymerization. After 15 minutes, the reactor is vented and the solution is drained from the reactor. The polymer solution is combined with 100 mg of antioxidant and the volatiles are removed under reduced pressure in order to isolate the rubbery terpolymer of ethylene/propylene/ethylidene norbornene.
[Compound]
Name
alkanes
Quantity
500 mL
Type
reactant
Reaction Step One
Name
5-ethylidene-1-norbornene
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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